molecular formula C28H22N2O3 B11544700 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11544700
M. Wt: 434.5 g/mol
InChI Key: YGNUWVNSNHDXQG-UHFFFAOYSA-N
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Description

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the preparation of the benzoxazole core, followed by the introduction of the benzyloxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include benzyl bromide, methoxybenzaldehyde, and various catalysts to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: A compound with a bromomethyl group and ether linkage.

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyloxyphenyl and methoxyphenyl groups, along with the benzoxazole core, sets it apart from other similar compounds.

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C28H22N2O3/c1-31-25-9-5-8-22(16-25)28-30-26-17-23(12-15-27(26)33-28)29-18-20-10-13-24(14-11-20)32-19-21-6-3-2-4-7-21/h2-18H,19H2,1H3

InChI Key

YGNUWVNSNHDXQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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